2-Chloro-6-fluoro-4-methylquinoline
Overview
Description
2-Chloro-6-fluoro-4-methylquinoline is a quinoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities.
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a broad range of biological activities and are often used as scaffolds in drug discovery . They can interact with various enzymes and receptors, influencing numerous biological processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor antagonism . The presence of fluorine and chlorine atoms in the quinoline ring could potentially enhance the compound’s reactivity and binding affinity .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Pharmacokinetics
The presence of fluorine and chlorine atoms could potentially influence these properties, affecting the compound’s bioavailability .
Result of Action
Based on the known activities of quinoline derivatives, it could potentially influence a variety of cellular processes, leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s reactivity, its interaction with its targets, and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-4-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-4-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under suitable conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted quinolines.
Cross-Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of quinoline N-oxides and reduced quinoline derivatives.
Scientific Research Applications
2-Chloro-6-fluoro-4-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Comparison with Similar Compounds
- 2-Chloro-6-methylquinoline
- 6-Fluoro-2-methylquinoline
- 4-Methylquinoline
Comparison: 2-Chloro-6-fluoro-4-methylquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity compared to other quinoline derivatives . The combination of these substituents provides a balance of electronic effects that can be fine-tuned for specific applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-4-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZTEJFFHETQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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